molecular formula C9H8Br2O4 B1598512 Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate CAS No. 715-33-3

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Cat. No. B1598512
CAS RN: 715-33-3
M. Wt: 339.96 g/mol
InChI Key: OKALYLLBFOYLQB-UHFFFAOYSA-N
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Description

“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol . The IUPAC name for this compound is "methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” includes two bromine atoms, four oxygen atoms, and one methyl ester group . The InChI string representation of the molecule is "InChI=1S/C9H8Br2O4/c1-3-4 (9 (14)15-2)7 (12)6 (11)8 (13)5 (3)10/h12-13H,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” has a molecular weight of 339.96 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Biological Activities

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, derived from lichens, exhibits various pharmacological properties. Notably, it has shown potential in alpha-glucosidase inhibition and antimicrobial activity, particularly against antibiotic-resistant bacteria like Enterococcus faecium, Staphylococcus aureus, and Acinetobacter baumannii. Molecular docking studies further support the consistency between in vitro and in silico studies, highlighting its significant biological activity (Do et al., 2022).

Nematocidal Activity

In research focusing on oakmoss absolute, derivatives of 2,4-dihydroxybenzoates, including methyl 2,4-dihydroxy-3,6-di-methylbenzoate, have been identified for their nematocidal properties. Among these derivatives, the octyl ester displayed particularly strong activity, with minimal lethal concentrations measured, indicating its potential in addressing nematode-related issues (Ahad et al., 1991).

Synthetic Applications

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has been used in various synthetic processes. For instance, it has been utilized in the preparation of alkyl 4,5-dibromo-2-methylbenzoate derivatives, showcasing its role in the synthesis of complex organic compounds. This application demonstrates its versatility in organic chemistry and potential utility in developing novel compounds (Gauna et al., 2008).

properties

IUPAC Name

methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKALYLLBFOYLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399548
Record name methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

CAS RN

715-33-3
Record name methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TM Morris - 1978 - spiral.imperial.ac.uk
Two new approaches to these compounds have been investigated. The first was based on the four plus four condensation of dimethyl malonate with 4-chloropent-3-en-2-one. …
Number of citations: 2 spiral.imperial.ac.uk
GJ Clarkson - 1990 - search.proquest.com
The synthesis of possible precursors of the ligustrone metabolites of Cercospora ligustrina was undertaken. These were postulated as hydroxy-substituted anthracenes with a fused …
Number of citations: 5 search.proquest.com
G Marsico, BA Pignataro, M Masi, A Evidente… - Tetrahedron, 2018 - Elsevier
The first asymmetric total synthesis of both enantiomers of the natural products colletorin A and colletochlorin A is presented. The proposed methodology is based on the coupling …
Number of citations: 10 www.sciencedirect.com
G Marsico - 2020 - elea.unisa.it
The aim of this thesis was to explore different areas of organic chemistry in which the stereocontrol in the design of chemical processes and/or molecular assemblies is necessary. …
Number of citations: 0 elea.unisa.it
DE Ponde - 1998 - lib.unipune.ac.in
Cancer chemotherapy involves the use of chemicals ordinarily foreign to the body, which when administered to the host bearing tumor, will adversely affect the tumor without destroying …
Number of citations: 0 lib.unipune.ac.in
R Ter Heide, N Provatoroff, PC Traas… - Journal of Agricultural …, 1975 - ACS Publications
GC-MS combination using glass SCOT columns. Further characterization was accomplished by preparative GC followed by spectral analysis. In some cases confirmation was obtained …
Number of citations: 46 pubs.acs.org

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